2-Bromo-5-fluoro-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF . It is also known as 5-Bromo-2-fluoro-1,3-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-1,3-dimethylbenzene consists of a benzene ring substituted with bromine (Br), fluorine (F), and two methyl groups (CH3). The InChI code for this compound is 1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-1,3-dimethylbenzene is a liquid at room temperature . Its molecular weight is 203.05 g/mol . More specific physical and chemical properties such as density, boiling point, and vapor pressure are not provided in the search results .Scientific Research Applications
Vibrational Spectra Analysis : Benzene derivatives, including 1,3,5-trisubstituted compounds like 1,3,5-trimethylbenzene, and various halogen-substituted dimethylbenzenes, have been studied for their vibrational spectra. These analyses provide insights into the structural and electronic properties of these compounds (Green, Harrison, & Kynaston, 1971).
Photochemical Reactions : The photochemical reactions of acyl iodides with aryl halides, including bromo- and fluoro-substituted benzenes, have been explored. These studies help understand the behavior of these compounds under UV irradiation, which is crucial for applications in organic synthesis (Voronkov et al., 2013).
Organometallic Synthesis : Bromo- and fluoro-substituted benzenes have been used as starting materials for organometallic synthesis, demonstrating their versatility in creating complex organic structures (Porwisiak & Schlosser, 1996).
Synthesis of Aryl- and Arylmethylacridinones : Reactions involving lithiated fluoro-substituted benzenes have been employed to synthesize various organic compounds, including aryl- and arylmethylacridinones. These studies contribute to the field of medicinal chemistry and drug design (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
High-Pressure Reactions : The behavior of halogen-substituted pyridines, including fluoro- and bromo-substituted compounds, under high pressure has been studied. These findings are significant for understanding the reactivity of these compounds in extreme conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Halodeboronation Studies : The halodeboronation reactions of aryl boronic acids, including bromo- and fluoro-substituted benzenes, have been investigated. These reactions are crucial for the synthesis of various organic compounds in medicinal chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).
Safety And Hazards
2-Bromo-5-fluoro-1,3-dimethylbenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .
Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Bromo-5-fluoro-1,3-dimethylbenzene were not found in the search results .
properties
IUPAC Name |
2-bromo-5-fluoro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZYXYRNXJSAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660311 | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-1,3-dimethylbenzene | |
CAS RN |
14659-58-6 | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14659-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluoro-1,3-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.